Tetrakis(2-ethylhexoxy)silane

Description

Properties

IUPAC Name |

tetrakis(2-ethylhexyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSFMJHURNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051588 | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-82-2 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-(2-ethylhexoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-ethylhexoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-(2-ETHYLHEXOXY)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UH69PB2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Tetrakis(2-ethylhexoxy)silane" chemical properties and structure

An In-Depth Technical Guide to Tetrakis(2-ethylhexoxy)silane

Abstract

This compound (TEHOS), an organosilicon compound, serves as a versatile and critical precursor in advanced materials science. Distinguished by the significant steric hindrance imparted by its four bulky 2-ethylhexoxy groups, TEHOS exhibits uniquely controlled reactivity in hydrolysis and condensation reactions. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, reaction mechanisms, synthesis, and key applications. We delve into the causality behind its moderated reactivity compared to simpler alkoxysilanes and explore its utility in lubricants, sol-gel processes, and surface modification. This document is intended for researchers, scientists, and professionals in chemical synthesis and materials development who require a deep, field-proven understanding of this compound.

Introduction

Within the broad class of alkoxysilanes, this compound (CAS No. 115-82-2) occupies a niche defined by its molecular architecture. Unlike small-chain analogues such as tetraethoxysilane (TEOS), the branched, eight-carbon chains of TEHOS introduce significant steric bulk around the central silicon atom. This structural feature is not a minor detail; it is the primary determinant of the compound's chemical behavior, slowing reaction kinetics and enabling a high degree of control in polymerization processes.[1] This moderated reactivity is highly advantageous in applications demanding longer pot life, controlled gelation, or the formation of flexible, hydrophobic silica networks.[1] Its utility extends from advanced lubrication formulations to its role as a crosslinking agent in specialized polymers and as a precursor for bespoke silica-based materials.[1][2]

Molecular Structure and Identification

The structure of TEHOS consists of a central silicon atom covalently bonded to four 2-ethylhexoxy groups through silicon-oxygen bonds. This arrangement results in a sterically crowded molecule that dictates its physical and chemical properties.

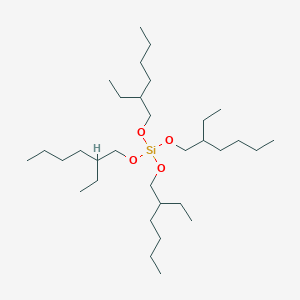

Caption: Molecular structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 115-82-2[2][3][4][5] |

| Molecular Formula | C₃₂H₆₈O₄Si[2][3][4][5] |

| Molecular Weight | 544.97 g/mol [2][3] |

| EINECS Number | 204-109-6[2][3][5] |

| InChI Key | MQHSFMJHURNQIE-UHFFFAOYSA-N[1][4] |

| Synonyms | Tetrakis(2-ethylhexyl) orthosilicate[4][5] |

Physicochemical Properties

TEHOS is a colorless liquid with low water solubility, a direct consequence of the four long, hydrophobic alkyl chains.[3][6] Its physical properties are critical for its application in functional fluids and as a chemical intermediate.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to almost colorless liquid | [3][6] |

| Boiling Point | 194 °C | [3] |

| Melting Point | < -73 °C | [3] |

| Density | 0.88 g/cm³ | [3][5] |

| Refractive Index | 1.4388 | [3] |

| Flash Point | 188 °C | [3] |

| Solubility | Insoluble in water (<0.01 g/L) | [3][6] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |[3] |

Chemical Reactivity and Mechanisms

The chemistry of TEHOS is dominated by the reactivity of its silicon-alkoxy (Si-OR) bonds, primarily through hydrolysis and subsequent condensation. These reactions are the foundation of sol-gel science.[1]

Hydrolysis and Condensation

The conversion of TEHOS into a silica network is a two-step process:

-

Hydrolysis: The Si-OR bonds react with water to form silanol groups (Si-OH) and release 2-ethylhexanol as a byproduct.[1]

-

Condensation: The highly reactive silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bridges, which ultimately create a three-dimensional silica network.[1]

A defining characteristic of TEHOS is that the significant steric hindrance from its bulky 2-ethylhexoxy groups slows down the rate of both hydrolysis and condensation.[1] This is in stark contrast to silanes with smaller substituents (e.g., methoxy or ethoxy groups), which react much more rapidly.[1] This reduced reactivity provides a wider processing window and is a key advantage in applications where controlled gelation or a long pot life is required.[1] The long alkyl chains also impart flexibility and hydrophobicity to the resulting polymer network.[1]

Caption: Hydrolysis and condensation pathway of TEHOS.

Transesterification

Beyond hydrolysis, TEHOS can undergo transesterification. This reaction involves the exchange of its 2-ethylhexoxy groups with other alcohols, creating new silane esters with different functionalities.[1] This allows for the chemical modification of the silane precursor to tailor its properties for specific synthetic needs.

Synthesis and Purification

Industrially, tetraalkoxysilanes like TEHOS are commonly synthesized via the alcoholysis of silicon tetrachloride (SiCl₄).[1] This method offers good control and high yields. Another established route is the Direct Process (or Rochow Reaction), which involves the reaction of elemental silicon with an alcohol in the presence of a catalyst.[1]

Generalized Laboratory Synthesis Protocol (Alcoholysis of SiCl₄)

This protocol describes a self-validating system for the synthesis of TEHOS. The causality for each step is explained to ensure reproducibility and safety.

-

Reactor Setup:

-

Action: Equip a dry, three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Causality: The inert nitrogen atmosphere is critical to prevent premature hydrolysis of the highly moisture-sensitive silicon tetrachloride reactant. The condenser manages the exothermic reaction and prevents loss of volatile components.

-

-

Reagent Charging:

-

Action: Charge the flask with a solution of 2-ethylhexanol (4.2 molar equivalents) in an anhydrous, non-protic solvent (e.g., toluene).

-

Causality: Using a slight excess of the alcohol ensures the complete reaction of the SiCl₄. An anhydrous solvent is essential to prevent side reactions.

-

-

Reaction:

-

Action: Cool the alcohol solution in an ice bath. Add silicon tetrachloride (1.0 molar equivalent) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

Causality: The reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas. Slow, dropwise addition and cooling are crucial for temperature control, preventing uncontrolled boiling and ensuring safety.

-

-

Neutralization and Workup:

-

Action: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Neutralize the generated HCl by bubbling dry ammonia gas through the mixture or by adding a tertiary amine base (e.g., triethylamine).

-

Causality: Neutralization is required to remove the acidic HCl byproduct, which would otherwise catalyze unwanted side reactions. This precipitates the base's hydrochloride salt.

-

-

Purification:

-

Action: Filter the mixture to remove the precipitated salt. Wash the filtrate with water to remove any remaining salts and excess alcohol. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Causality: Filtration removes the solid byproduct. Aqueous washing and subsequent drying remove water-soluble impurities before the final purification step.

-

-

Final Distillation:

-

Action: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

-

Causality: Vacuum distillation is necessary because TEHOS has a high boiling point, and distillation at atmospheric pressure could lead to thermal decomposition. This step yields the final, high-purity product.

-

Spectroscopic and Analytical Characterization

Verifying the identity and purity of synthesized TEHOS is essential. Standard spectroscopic techniques provide a structural fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum would be complex due to the 2-ethylhexyl group but would show characteristic signals for the -OCH₂- protons adjacent to the silicon-oxygen bond, along with overlapping multiplets for the alkyl chain protons and terminal methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon in the 2-ethylhexoxy ligand, including the key -OCH₂- carbon.

-

FT-IR: The infrared spectrum would be dominated by strong C-H stretching vibrations (~2850-2960 cm⁻¹) and a very strong, broad Si-O-C stretching band (~1070-1100 cm⁻¹). The absence of a broad O-H band (~3200-3600 cm⁻¹) would confirm the absence of hydrolysis products.

-

Mass Spectrometry: MS analysis would confirm the molecular weight of the compound.[7]

-

X-ray Reflectivity: In materials science research, X-ray techniques have been used to provide direct evidence of molecular ordering and density oscillations when TEHOS is confined in thin films near a solid-liquid interface.[1]

Applications and Field Insights

The unique properties of TEHOS make it a valuable component in several advanced applications.

-

Lubricants and Functional Fluids: TEHOS is used as an effective additive in synthetic lubricating oil compositions.[1][2] Its molecular structure contributes to thermal stability and performance enhancement.[1]

-

Sol-Gel Processes: Its slow, controlled hydrolysis makes it an ideal precursor in sol-gel chemistry for creating specialized silica materials, coatings, and pre-polymers for coatings.[1]

-

Crosslinking Agent: It can act as a non-functional crosslinker to build a network structure in primer and coating formulations, improving adhesion between dissimilar materials like dental resins and metals.[1]

-

Surface Modification: The hydrophobic nature of the 2-ethylhexyl groups can be imparted to surfaces, making it useful for creating water-repellent coatings and materials.

Safety and Handling

TEHOS is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards: It is classified as causing serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[8][9]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors. Avoid contact with eyes, skin, and clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, heat, and oxidizing agents, as it reacts slowly with water.[3][8][10]

-

Spills: In case of a spill, contain it with an inert absorbent material and dispose of it in accordance with local regulations.[8]

References

- 1. This compound|CAS 115-82-2 [benchchem.com]

- 2. This compound CAS#: 115-82-2 [m.chemicalbook.com]

- 3. 115-82-2 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 115-82-2 [sigmaaldrich.com]

- 5. This compound | 115-82-2 [chemnet.com]

- 6. This compound | 115-82-2 [chemicalbook.com]

- 7. lehigh.edu [lehigh.edu]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of Tetrakis(2-ethylhexoxy)silane: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Tetrakis(2-ethylhexoxy)silane, a versatile organosilicon compound. The document outlines the core synthetic methodologies, their underlying reaction mechanisms, and available quantitative data to support researchers and professionals in the fields of materials science and drug development.

Alcoholysis of Silicon Tetrachloride

The reaction of silicon tetrachloride (SiCl₄) with 2-ethylhexanol is a principal and widely utilized industrial method for the synthesis of this compound. This pathway offers a direct route to the desired product, though it necessitates careful management of the corrosive byproduct, hydrogen chloride (HCl).

Methodology:

The synthesis involves the dropwise addition of silicon tetrachloride to an excess of 2-ethylhexanol, typically in a 1:4 molar ratio, under anhydrous conditions. The reaction is generally performed in a suitable solvent and may be heated to temperatures between 80-100°C to drive the reaction to completion. A continuous purge with an inert gas, such as nitrogen, is often employed to facilitate the removal of the hydrogen chloride gas formed, shifting the equilibrium towards the product. The crude product is then purified by vacuum distillation.

Reaction Mechanism:

The mechanism proceeds through a series of four sequential nucleophilic substitution reactions at the silicon center. The oxygen atom of the 2-ethylhexanol acts as a nucleophile, attacking the electrophilic silicon atom of the silicon tetrachloride. This is followed by the elimination of a chloride ion, which abstracts a proton from the attached alcohol, releasing a molecule of hydrogen chloride. This process repeats until all four chlorine atoms have been substituted by 2-ethylhexoxy groups.

Quantitative Data:

| Parameter | Value | Compound |

| Molar Ratio (Alcohol:SiCl₄) | 4:1 | General Tetraalkoxysilane |

| Temperature | 80 - 100 °C | General Tetraalkoxysilane |

| Byproduct | Hydrogen Chloride | General Tetraalkoxysilane |

Direct Synthesis from Elemental Silicon (Direct Process)

The Direct Process, also known as the Müller-Rochow synthesis, offers a chlorine-free route to tetraalkoxysilanes. This method involves the direct reaction of elemental silicon with an alcohol in the presence of a catalyst.

Methodology:

In this process, finely powdered silicon is reacted with 2-ethylhexanol at elevated temperatures. A copper-based catalyst, such as copper(I) chloride, is typically employed to facilitate the reaction. The reaction can be carried out in a high-boiling solvent in a slurry reactor or in a high-pressure mechanochemical reactor, which has been shown to enable lower reaction temperatures.[2] The product mixture, which may contain trialkoxysilane as a byproduct, is then purified by distillation.

Reaction Mechanism:

The precise mechanism of the Direct Process is complex and involves the formation of a copper-silicon alloy as a key intermediate. The alcohol is believed to adsorb onto the catalyst surface and react with the activated silicon. The reaction proceeds through the formation of Si-O bonds and the cleavage of O-H bonds, ultimately leading to the formation of the tetraalkoxysilane and hydrogen gas.

Quantitative Data:

Experimental data for the direct synthesis of this compound is limited. However, studies on analogous tetraalkoxysilanes demonstrate the viability of this method.

| Parameter | Value | Compound | Reference |

| Temperature | 100 - 250 °C | Tetraalkoxysilanes (general) | [2] |

| Catalyst | CuCl (20 wt%) | Tetraalkoxysilanes (general) | [2] |

| Silicon Conversion | 77% (at 100°C) | Tetraalkoxysilane | [2] |

| Selectivity | 98% | Tetraalkoxysilane | [2] |

| Temperature | 280 °C | Tetramethoxysilane | [1][3] |

Transesterification

Transesterification is an equilibrium-controlled process that involves the exchange of alkoxy groups between an existing alkoxysilane and an alcohol. This method can be used to synthesize this compound from a more readily available tetraalkoxysilane, such as tetraethoxysilane (TEOS).

Methodology:

The reaction involves heating a mixture of a starting tetraalkoxysilane (e.g., tetraethoxysilane) with an excess of 2-ethylhexanol in the presence of a catalyst. To drive the equilibrium towards the formation of the desired product, the lower-boiling alcohol byproduct (in this case, ethanol) is continuously removed from the reaction mixture by distillation. A variety of catalysts can be employed, including acids, bases, and transition metal alkoxides.

Reaction Mechanism:

The transesterification mechanism is dependent on the catalyst used. In an acid-catalyzed reaction, the acid protonates an alkoxy group on the silicon, making it a better leaving group. The incoming alcohol then attacks the silicon center. In a base-catalyzed reaction, the base deprotonates the incoming alcohol, increasing its nucleophilicity for attack on the silicon atom. The reaction proceeds in a stepwise manner until all the original alkoxy groups are replaced.

Quantitative Data:

Specific experimental data for the synthesis of this compound via transesterification is not prevalent in published literature. The success of the reaction is highly dependent on the efficient removal of the alcohol byproduct.

Grignard Reagent Pathway

The use of Grignard reagents provides a versatile route for the formation of silicon-oxygen bonds, and can be applied to the synthesis of tetraalkoxysilanes. This method can be particularly useful for introducing sterically hindered alkoxy groups.

Methodology:

A potential pathway involves the reaction of a Grignard reagent derived from 2-ethylhexanol with silicon tetrachloride. The Grignard reagent, 2-ethylhexoxymagnesium halide, would be prepared by reacting 2-ethylhexanol with a suitable Grignard reagent like ethylmagnesium bromide. The resulting alkoxymagnesium halide is then reacted with silicon tetrachloride. Alternatively, a Grignard reagent can react with a tetraalkoxysilane to exchange alkoxy groups.[4][5]

Reaction Mechanism:

The Grignard reagent acts as a source of the nucleophilic 2-ethylhexoxide anion, which attacks the electrophilic silicon center of the silicon tetrachloride. This results in the displacement of a chloride ion. The process is repeated to achieve full substitution. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Quantitative Data:

While the Grignard route is a well-established method in organosilicon chemistry, specific protocols and yields for the synthesis of this compound are not readily found. Research on the synthesis of aryltrialkoxysilanes from aryl Grignard reagents and tetraalkyl orthosilicates has shown good yields, suggesting the potential of this pathway.[4][5]

| Parameter | Value | Compound | Reference |

| Temperature | -30 °C | Aryl(trialkoxy)silanes | [4] |

| Solvent | THF | Aryl(trialkoxy)silanes | [4] |

| Reactant Ratio (Si(OR)₄:ArMgX) | 3:1 | Aryl(trialkoxy)silanes | [4] |

References

- 1. This compound|CAS 115-82-2 [benchchem.com]

- 2. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physical Properties of Tetrakis(2-ethylhexoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (CAS No. 115-82-2), an organosilicon compound, is a colorless to almost colorless liquid. Its molecular structure, featuring a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts unique physical and chemical properties. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of the structure-property relationships. This information is critical for its application in various research and development fields, including its use as a synthetic lubricant and functional fluid.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₃₂H₆₈O₄Si | [1][2][3] |

| Molecular Weight | 544.97 g/mol | [1][3][4] |

| Appearance | Colorless to Almost Colorless Liquid | [1][4] |

| Density | 0.88 g/cm³ | [1][2][4] |

| Boiling Point | 194 °C | [1][4] |

| 419 °C at 760 mmHg | [2] | |

| Melting Point | < -73 °C | [1][4] |

| Refractive Index | 1.4388 | [1][4] |

| 1.448 | [2] | |

| Flash Point | 188 °C | [1][4] |

| 146 °C | [2] | |

| Solubility | Insoluble in water (reacts slowly with moisture) | [1][4] |

Structure-Property Relationship

The distinct physical properties of this compound are a direct consequence of its molecular architecture. The central silicon atom provides a tetrahedral framework, while the four long, branched 2-ethylhexoxy side chains dictate its bulk properties.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organosilicon compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

-

Procedure:

-

A small quantity of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated.

-

The temperature is recorded when a steady stream of distillate is collected, and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

-

Measurement of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath with temperature control.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the silane by the volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: Capillary viscometer (e.g., Ostwald or Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the upper bulb of the viscometer by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer, centrifuge (optional).

-

Procedure:

-

A small, known amount of this compound is added to a test tube containing a known volume of the solvent to be tested (e.g., water, ethanol, acetone, hexane).

-

The mixture is agitated vigorously using a vortex mixer to ensure thorough mixing.

-

The mixture is allowed to stand and is observed for any signs of phase separation, cloudiness, or undissolved droplets.

-

For quantitative analysis, the concentration of the silane in the solvent can be determined using techniques like gas chromatography after allowing any undissolved material to settle or be separated by centrifugation. The slow reaction with water (hydrolysis) should be noted, which can affect long-term solubility observations in aqueous media.

-

Conclusion

This technical guide provides essential data and methodologies for the physical characterization of this compound. A thorough understanding of these properties is fundamental for its effective utilization in research, development, and various industrial applications. The provided experimental protocols offer a standardized approach to verify these properties and ensure consistency in experimental outcomes.

References

"Tetrakis(2-ethylhexoxy)silane" molecular weight and formula

This document provides a concise technical overview of Tetrakis(2-ethylhexoxy)silane, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Chemical Properties

This compound is an organosilicon compound. Its key quantitative data are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C32H68O4Si[1][2][3][4][5] |

| Molecular Weight | 544.97 g/mol [2][4] |

| CAS Number | 115-82-2[1][3][4][5] |

| Density | 0.879 g/cm³[1] |

| Boiling Point | 419 °C at 760 mmHg[1] |

| Flash Point | 146 °C[1] |

| Refractive Index | 1.448[1] |

Synonyms: This compound is also known as tetrakis(2-ethylhexyl) orthosilicate.[1]

Experimental Protocols and Visualizations

Due to the nature of the requested information, which focuses on the intrinsic molecular properties of a chemical compound, detailed experimental protocols for its synthesis or analysis are beyond the scope of this specific guide. Similarly, signaling pathways are not applicable to this compound.

For researchers interested in the behavior of this compound under specific conditions, such as in nanoconfinement or as a lubricant additive, further investigation into specialized literature is recommended. Studies have utilized techniques like X-ray reflectivity and diffraction to understand its molecular ordering at interfaces.

A diagrammatic representation for the molecular weight and formula is not applicable.

References

Spectroscopic data for "Tetrakis(2-ethylhexoxy)silane" (NMR, IR, Mass Spec)

A Spectroscopic and Analytical Guide to Tetrakis(2-ethylhexoxy)silane

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 115-82-2). Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented.

Molecular Structure and Properties

This compound is an organosilicon compound with a central silicon atom bonded to four 2-ethylhexyloxy groups.[1] Its molecular formula is C32H68O4Si, and it has a molecular weight of approximately 544.97 g/mol .[2][3] The bulky 2-ethylhexoxy groups create significant steric hindrance, which influences its reactivity and physical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the 2-ethylhexyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Doublet of Doublets | 8H | Si-O-CH₂ |

| ~1.5 | Multiplet | 4H | -CH(CH₂CH₃)- |

| ~1.2-1.4 | Multiplet | 32H | -(CH₂)₄- |

| ~0.8-0.9 | Multiplet | 24H | -CH₃ |

Note: Predicted values are based on standard chemical shift ranges for similar alkoxy silanes.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~65-70 | Si-O-C H₂ |

| ~40-45 | -C H(CH₂CH₃)- |

| ~25-35 | -(C H₂)₄- |

| ~10-15 | -C H₃ |

Note: Predicted values are based on standard chemical shift ranges for similar alkoxy silanes.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of 400 MHz or higher.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| 1465-1450 | Medium | C-H bending (alkyl) |

| 1380-1370 | Medium | C-H bending (alkyl) |

| 1100-1000 | Strong | Si-O-C asymmetric stretching |

Note: Predicted values are based on general vibrational frequencies for organosilicon compounds.[4]

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5]

-

Acquire a background spectrum of the clean salt plates before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 544.97 | [M]+, Molecular ion peak |

| Varies | Fragmentation pattern corresponding to the loss of 2-ethylhexyloxy groups or alkyl fragments. |

Note: The molecular ion peak has been reported at m/z 544.97 in high-resolution ESI-MS.[1]

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.[5]

-

Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, particularly for high-resolution mass analysis.

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for GC-MS, which generates a reproducible fragmentation pattern.[5]

-

Electrospray Ionization (ESI) is a softer ionization technique that is likely to produce the intact molecular ion.

Mass Analysis:

-

A quadrupole or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organosilane compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

"Tetrakis(2-ethylhexoxy)silane" CAS number 115-82-2 information

An In-depth Technical Guide to Tetrakis(2-ethylhexoxy)silane (CAS 115-82-2)

Abstract

This compound, identified by CAS number 115-82-2, is a tetra-functional organosilicon compound, specifically a silicate ester. Its molecular structure, characterized by a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts unique physical and chemical properties. These properties, including excellent thermal stability, a broad liquid range, and controlled reactivity, make it a valuable material in various industrial and research applications. Primarily, it serves as a high-performance synthetic lubricant, functional fluid, and a coupling agent for polymer composites. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanisms of action, applications, and safety information, tailored for researchers, scientists, and professionals in material science and chemical development.

Chemical and Physical Properties

This compound is a colorless, combustible liquid with low water solubility. The branched, bulky alkoxy groups contribute to significant steric hindrance around the silicon center, which moderates its reactivity, particularly towards hydrolysis, when compared to smaller alkoxysilanes like TEOS (Tetraethoxysilane). This steric bulk also ensures a low melting point and a wide liquid temperature range.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₂H₆₈O₄Si | |

| Molecular Weight | 544.97 g/mol | |

| Appearance | Colorless to almost colorless, clear liquid | |

| Melting Point | < -73 °C | |

| Boiling Point | 194 °C @ 1 mmHg 365 °C (approx.) 419 °C @ 760 mmHg | |

| Density | 0.88 g/cm³ | |

| Refractive Index | 1.4388 - 1.448 | |

| Flash Point | 146 °C - 199 °C | |

| Vapor Pressure | 7.65E-07 mmHg @ 25°C | |

| Water Solubility | < 0.01 g/L; Reacts slowly |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | |

Identifiers and Synonyms

For unambiguous identification in research and chemical inventories, the following identifiers are used.

Table 2: Chemical Identifiers and Synonyms

| Identifier Type | Value | Source(s) |

|---|---|---|

| CAS Number | 115-82-2 | |

| EC Number | 204-109-6 | |

| IUPAC Name | Tetrakis(2-ethylhexyl) silicate | |

| Synonyms | Tetrakis(2-ethylhexyl) orthosilicate, Silicic acid, tetrakis(2-ethylhexyl) ester | |

| InChI Key | MQHSFMJHURNQIE-UHFFFAOYSA-N |

| MDL Number | MFCD00015263 | |

Synthesis and Manufacturing

The industrial production of tetraalkoxysilanes like this compound typically follows well-established pathways. The most common method is the alcoholysis of silicon tetrachloride (SiCl₄). This process involves reacting SiCl₄ with four equivalents of the corresponding alcohol, in this case, 2-ethylhexanol. The reaction produces the desired silicate ester and hydrogen chloride (HCl) as a byproduct.

Generalized Synthesis Workflow

The logical workflow for the synthesis of this compound via alcoholysis is depicted below. The reaction must be carried out under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride reactant and the product. The byproduct, HCl, is typically removed by an inert gas sparge or by reaction with a base.

Experimental Protocol: Generalized Alcoholysis of Silicon Tetrachloride

This protocol describes a representative laboratory-scale synthesis. Warning: Silicon tetrachloride is highly corrosive and reacts violently with water. Hydrogen chloride gas is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Silicon tetrachloride (SiCl₄), 1 mole

-

Anhydrous 2-Ethylhexanol, 4.2 moles (slight excess)

-

Anhydrous non-protic solvent (e.g., Toluene or Hexane)

-

Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

-

Reaction flask with overhead stirrer, dropping funnel, condenser, and gas outlet/bubbler

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

-

Charging the Reactor: Charge the reaction flask with 2-Ethylhexanol and the anhydrous solvent. Begin stirring and maintain a slight positive pressure of inert gas.

-

Reactant Addition: Cool the flask in an ice bath. Slowly add silicon tetrachloride dropwise from the dropping funnel to the stirred alcohol solution. The reaction is exothermic; maintain the temperature below 25°C. The addition of SiCl₄ will generate HCl gas, which should be safely vented or neutralized in a basic scrubber.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Purification:

-

Remove the hydrogen chloride byproduct, for instance by bubbling dry nitrogen through the solution.

-

The solvent and any excess alcohol can be removed via rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

-

Characterization: The final product should be characterized by standard analytical techniques (e.g., NMR, FT-IR) to confirm its identity and purity.

Chemical Reactivity and Mechanisms

The core of this compound's functionality lies in the reactivity of its silicon-alkoxy (Si-OR) bonds, which undergo hydrolysis and condensation. This process is fundamental to its role in forming silica networks (sol-gel chemistry) and as a coupling agent.

Hydrolysis and Condensation

In the presence of water, the Si-OR bonds are hydrolyzed to form reactive silanol (Si-OH) groups and release 2-ethylhexanol. These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This process can continue to form a three-dimensional silica (SiO₂) network. The large 2-ethylhexoxy groups provide significant steric hindrance, which slows down the rates of hydrolysis and condensation, making the process more controllable compared to silanes with smaller substituents.

Mechanism as a Coupling Agent

As a coupling agent, this compound functions to improve the compatibility and adhesion between inorganic fillers (like glass, silica, or metals) and organic polymer matrices. The mechanism involves the hydrolysis of the alkoxy groups at the inorganic surface, forming silanol groups that can bond with surface hydroxyls on the filler. The bulky, non-polar 2-ethylhexyl chains then interpenetrate and entangle with the organic polymer matrix, creating a strong interfacial bridge that enhances the mechanical properties of the composite material.

Applications

The unique properties of this compound lead to its use in several specialized areas:

-

Synthetic Lubricants and Functional Fluids: It is used as a base stock or additive in synthetic lubricants, hydraulic fluids, and heat exchange fluids. Its excellent thermal stability and wide liquid range are advantageous in demanding applications, such as for high-altitude aircraft.

-

Polymer Modification: It acts as a non-functional crosslinker and coupling agent in polymer composites. By improving the bond between inorganic fillers and the polymer matrix, it enhances mechanical properties like tensile strength and impact resistance.

-

Adhesion Promoter: In coatings, adhesives, and sealants, it can improve adhesion to inorganic substrates.

-

Chemical Synthesis: It serves as a reagent in chemical synthesis and sol-gel processes for creating specialized materials and coatings.

Safety and Toxicology

This compound is classified as causing serious eye irritation. Upon contact with moisture, it slowly hydrolyzes to produce 2-ethylhexanol. The hydrolysis product, 2-ethylhexanol, has reported experimental reproductive and mutagenic effects. Therefore, appropriate safety precautions are necessary during handling to avoid contact with skin, eyes, and mucous membranes.

Table 3: Hazard and Safety Information

| Hazard Information | Details | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319: Causes serious eye irritation | |

| Potential Health Effects | Inhalation: May cause respiratory tract irritation. Skin Contact: May cause skin irritation. Eye Contact: Causes serious eye irritation. Ingestion: May be harmful if swallowed. | |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. | |

| Handling | Avoid all eye and skin contact. Do not breathe vapor and mist. Use in a well-ventilated area. Wash hands thoroughly after handling. | |

| Decomposition Products | Decomposes in contact with moist air or water to liberate 2-ethylhexanol. Thermal decomposition can produce organic acid vapors and silicon dioxide. |

| Toxicology Data | No specific LD50/LC50 data found for the compound itself in the provided results. The primary toxicological concern is related to its hydrolysis product, 2-ethylhexanol. | |

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tetrakis(2-ethylhexoxy)silane in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and reagents is paramount. This technical guide provides an in-depth analysis of the solubility of Tetrakis(2-ethylhexoxy)silane, a compound of interest for various applications due to its unique properties.

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a robust experimental framework for its determination.

Qualitative Solubility Profile

This compound is a colorless liquid with very low solubility in water.[1][2] Its primary applications in synthetic lubricants and functional fluids suggest a high degree of miscibility with nonpolar substances.[2][3] The compound is noted for its excellent compatibility with a variety of organic materials and its ability to be integrated into polymer matrices, implying good solubility in many organic media.[3]

Based on these characteristics and general chemical principles, a qualitative assessment of its solubility in common organic solvent classes is presented below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | As a component in lubricants, it is expected to be highly soluble in nonpolar hydrocarbon solvents. |

| Aromatics | Toluene, Xylene, Benzene | High / Miscible | Its compatibility with organic materials suggests good solubility in aromatic hydrocarbons.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good to High | The ether linkages in its structure suggest favorable interactions with other ether solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good | General compatibility with diverse organic materials points towards good solubility in moderately polar ketones.[3] |

| Esters | Ethyl acetate, Butyl acetate | Good | Similar to ketones, good solubility is anticipated due to its organic nature. |

| Halogenated | Dichloromethane, Chloroform | Good to High | Its nonpolar character suggests good miscibility with halogenated solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The potential for slow hydrolysis in the presence of protic groups may limit long-term stability in alcoholic solutions. A structurally similar compound, tetrakis(2-ethylbutoxy)silane, is reported to be only slightly soluble in methanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | The highly polar nature of these solvents may not be ideal for the largely nonpolar this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common method for determining the solubility of a liquid in a solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated supernatant is then determined analytically.

Apparatus and Reagents:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of the silane after vigorous mixing confirms that the solution is supersaturated.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid altering the equilibrium, ensure the syringe is at the same temperature as the solution. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the sample gravimetrically with the same solvent to a concentration suitable for the analytical method. Prepare a series of calibration standards of this compound in the solvent. Analyze the standards and the sample by GC-FID.

-

Calculation: From the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

-

Validation: Perform the experiment in triplicate to ensure the precision and accuracy of the results.

Visualizing the Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Due to the lack of specific signaling pathway involvement for this compound in the context of drug development, a diagram illustrating such a pathway is not applicable. The provided experimental workflow serves as a practical guide for researchers to generate the necessary solubility data for their specific formulation and development needs.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(2-ethylhexoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrakis(2-ethylhexoxy)silane. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from related tetraalkoxysilanes and general principles of thermal analysis to present a predictive assessment. It is intended to serve as a valuable resource for professionals in research and development who utilize or are considering the use of this long-chain alkoxysilane.

Introduction to this compound

This compound (TEHOS) is an organosilicon compound with the chemical formula Si(OCH₂CH(C₂H₅)C₄H₉)₄. Its structure features a central silicon atom bonded to four bulky 2-ethylhexoxy groups. This significant steric hindrance is a key characteristic, influencing its reactivity, particularly by slowing down hydrolysis and condensation rates compared to smaller alkoxysilanes. This property makes it advantageous in applications requiring a longer pot life or more controlled gelation. It is primarily researched for its application as an additive in lubricating oil compositions.

Thermal Stability Analysis

The thermal stability of a material is crucial for determining its operational limits and understanding its degradation profile under thermal stress. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The following tables present hypothetical yet representative data for the thermal analysis of a long-chain tetraalkoxysilane like this compound, based on typical values for similar compounds. This data is for illustrative purposes.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | 10 °C/min in N₂ |

| Temperature at 5% Weight Loss (T5%) | ~ 280 - 330 °C | 10 °C/min in N₂ |

| Temperature at 50% Weight Loss (T50%) | ~ 350 - 400 °C | 10 °C/min in N₂ |

| Residual Mass at 600 °C | ~ 15 - 25 % (as SiO₂) | 10 °C/min in N₂ |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

| Glass Transition Temperature (Tg) | Not typically observed | - |

| Exothermic Events (Decomposition) | Onset ~ 250 - 300 °C | 10 °C/min in N₂ |

| Endothermic Events (Vaporization) | Dependent on pressure | - |

Decomposition Pathway and Products

The thermal decomposition of tetraalkoxysilanes is a complex process that can proceed through various pathways. Based on studies of similar compounds like tetraethoxysilane (TEOS), a plausible decomposition mechanism for this compound involves a series of reactions leading to the formation of volatile organic compounds and a solid residue of silicon dioxide.

A proposed primary decomposition pathway involves an intramolecular elimination reaction, forming an alkene and a silanol group. This is followed by condensation of the silanol groups to form siloxane bonds and ultimately a silica network. At higher temperatures, homolytic cleavage of C-C and C-O bonds can also occur, leading to a variety of smaller organic fragments.

Expected Decomposition Products:

-

Volatile: 2-ethyl-1-hexene, 2-ethylhexanol, water, and smaller hydrocarbon fragments.

-

Solid Residue: Silicon dioxide (SiO₂).

The following diagram illustrates a simplified proposed decomposition pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline standard protocols for the thermal analysis of liquid samples like this compound.

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass.

The following diagram outlines the TGA experimental workflow.

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis: Record the differential heat flow between the sample and reference pans. Identify and quantify endothermic and exothermic events.

The following diagram illustrates the DSC experimental workflow.

To identify the volatile products evolved during thermal decomposition, TGA can be coupled with other analytical techniques.

-

Evolved Gas Analysis (EGA): The gas stream from the TGA furnace can be directed to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the evolved species in real-time as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed "fingerprint" of the decomposition products.

Conclusion

This compound is a sterically hindered tetraalkoxysilane with anticipated good thermal stability, making it suitable for applications requiring high-temperature performance, such as a lubricant additive. While specific quantitative thermal analysis data is not widely published, this guide provides a framework for understanding its likely thermal behavior and decomposition pathways based on analogous compounds and established analytical techniques. The provided experimental protocols offer a starting point for researchers to conduct their own detailed thermal analysis of this and similar materials. Further experimental work is necessary to fully characterize the thermal properties and decomposition kinetics of this compound.

References

In-Depth Technical Guide to the Health and Safety of Tetrakis(2-ethylhexoxy)silane for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Tetrakis(2-ethylhexoxy)silane in a laboratory setting. It is intended to inform researchers, scientists, and drug development professionals of the potential hazards and to provide clear protocols for safe use.

Chemical Identification and Physical Properties

This compound is a multi-constituent substance. The primary component and its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 115-82-2 | [1][3][2] |

| EC Number | 204-109-6 | [1][2] |

| Molecular Formula | C₃₂H₆₈O₄Si | [1][2] |

| Molecular Weight | 544.97 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 194 °C | [1] |

| Melting Point | < -73°C | [1] |

| Flash Point | 188 °C | [1] |

| Density | 0.88 g/cm³ | [1] |

| Specific Gravity | 0.88 | [1] |

| Refractive Index | 1.4388 | [1] |

| Solubility | Insoluble in water (reacts slowly) | [1][3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation. A significant consideration is its reaction with water or moisture to produce 2-ethylhexanol, which has its own set of health hazards.

GHS Classification:

| Classification | Hazard Statement |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation |

Hazard Pictogram:

Signal Word: Warning

Health Effects and Toxicological Information

This compound

Direct contact with this compound can cause the following:

-

Eye Contact: Causes serious eye irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Ingestion: May be harmful if swallowed.[1]

The acute oral toxicity of this compound itself is low.

| Acute Toxicity | Value | Species |

| Oral LD50 | > 22000 mg/kg | Rat |

Hydrolysis Product: 2-Ethylhexanol

This compound decomposes in the presence of water or moisture to form 2-ethylhexanol.[1] This breakdown product presents additional health concerns.

-

Health Hazards: 2-Ethylhexanol is harmful if swallowed or inhaled and causes skin and eye irritation.[4]

-

Reproductive and Developmental Toxicity: While some studies have reported reproductive effects and mutagenic data for 2-ethylhexanol, dermal application studies in rats have shown no developmental toxicity at doses that were not toxic to the mother.[1][5] It is not anticipated to cause cancer under normal use conditions.[4]

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory to ensure the safe handling of this compound in the laboratory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles. Contact lenses should not be worn.

-

Hand Protection: Wear neoprene or nitrile rubber gloves.

-

Skin and Body Protection: Wear a lab coat and, if there is a risk of splashing, additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH-certified organic vapor respirator.

Handling and Storage

-

Handling:

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as oxidizing agents, moisture, and water.

-

Spill and Emergency Procedures

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

-

Fire:

-

Use water spray, foam, carbon dioxide, or dry chemical extinguishers.

-

Irritating fumes and organic acid vapors may be generated in a fire.

-

Firefighters should wear self-contained breathing apparatus.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with the use of this compound.

Caption: Risk assessment and control workflow for laboratory use.

References

Commercial Suppliers and Technical Guide for Research-Grade Tetrakis(2-ethylhexoxy)silane

For researchers, scientists, and drug development professionals requiring high-purity Tetrakis(2-ethylhexoxy)silane for their work, a number of commercial suppliers provide this chemical at research-grade specifications. This technical guide offers an in-depth overview of the compound, including a list of suppliers, key physical and chemical properties, and a representative synthesis protocol.

Commercial Availability

Research-grade this compound can be procured from several reputable chemical suppliers. While purity specifications may vary, these suppliers typically offer the compound with detailed certificates of analysis.

Table 1: Commercial Suppliers of Research-Grade this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier of research chemicals, offering various grades and quantities. |

| Gelest, Inc. | --INVALID-LINK-- | Specializes in silicones, silanes, and metal-organics, providing detailed technical information. |

| Benchchem | --INVALID-LINK-- | A supplier of fine chemicals and building blocks for research and development. |

| Ottokemi | --INVALID-LINK-- | An international manufacturer and supplier of a wide range of chemicals for research and industry. |

Physicochemical Properties

This compound is a sterically hindered tetraalkoxysilane. Its physical and chemical properties are crucial for its application in various research fields, including as a lubricant, hydraulic fluid, and an intermediate in chemical synthesis.

Table 2: Quantitative Data for Research-Grade this compound

| Property | Value | Reference |

| CAS Number | 115-82-2 | [1] |

| Molecular Formula | C₃₂H₆₈O₄Si | [2] |

| Molecular Weight | 544.97 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.88 g/cm³ at 25 °C | [3][4] |

| Boiling Point | 198 °C at 1 mmHg | [3][4] |

| Melting Point | < -78 °C | [3][4] |

| Flash Point | 188 °C | [3][4] |

| Refractive Index | 1.4388 at 20 °C | [3] |

| Viscosity | 10 cSt at 25 °C; 6.89 cSt at 38 °C; 310 cSt at -40 °C | [3][4] |

| Vapor Pressure | < 0.1 mmHg at 25 °C | [3] |

Synthesis of Research-Grade this compound

The synthesis of this compound for research applications typically involves the alcoholysis of silicon tetrachloride with 2-ethylhexanol. This method, while common, requires careful control of reaction conditions to ensure high purity and yield.

Experimental Protocol: Synthesis via Alcoholysis of Silicon Tetrachloride

Materials:

-

Silicon tetrachloride (SiCl₄)

-

2-Ethylhexanol

-

Anhydrous toluene (or other inert solvent)

-

Dry nitrogen or argon gas

-

Pyridine or other suitable HCl scavenger (optional)

-

Sodium sulfate (anhydrous) or magnesium sulfate (anhydrous) for drying

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., dry nitrogen or argon). The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

-

Charging the Reactor: A solution of 2-ethylhexanol in anhydrous toluene is charged into the reaction flask. If an HCl scavenger like pyridine is used, it is also added at this stage. The flask is then placed in an ice bath to control the initial exothermic reaction.

-

Addition of Silicon Tetrachloride: Silicon tetrachloride is added dropwise to the stirred solution of 2-ethylhexanol from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct.

-

Reaction Completion: After the addition of silicon tetrachloride is complete, the reaction mixture is allowed to slowly warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature. If a precipitate of pyridinium hydrochloride has formed, it is removed by filtration.

-

The solvent and any excess reactants are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to obtain the high-purity this compound. The fraction collected at the correct boiling point and pressure (e.g., 198 °C at 1 mmHg) is the desired product.[3][4]

-

The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

It is important to note that while this guide provides a representative synthesis protocol, the specific conditions and purification methods may be proprietary to each commercial supplier and can be optimized for desired purity levels. Researchers should always refer to the supplier's technical data sheets and safety data sheets for the most accurate and up-to-date information.

References

- 1. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10000514B2 - Method for producing tetraalkoxysilane - Google Patents [patents.google.com]

- 3. This compound|CAS 115-82-2 [benchchem.com]

- 4. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: "Tetrakis(2-ethylhexoxy)silane" as a Precursor in Sol-Gel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is a tetra-alkoxysilane precursor utilized in sol-gel synthesis to produce silica (SiO₂) networks and materials. Its distinguishing feature is the presence of four bulky 2-ethylhexoxy groups attached to the central silicon atom. This steric hindrance significantly influences its reactivity compared to smaller, more common precursors like tetraethoxysilane (TEOS). The slower hydrolysis and condensation rates of TEHOS offer a greater degree of control over the sol-gel process, making it an attractive candidate for applications requiring uniform coatings, specific nanoparticle morphologies, and matrices for the controlled release of active molecules.[1]

These application notes provide an overview of the use of this compound in sol-gel synthesis, including its chemical properties, key applications, and detailed experimental protocols for the preparation of hydrophobic coatings and silica nanoparticles.

Chemical Properties and Reactivity

The sol-gel process, in the context of TEHOS, follows the well-established two-step reaction of hydrolysis and condensation.

-

Hydrolysis: The process is initiated by the hydrolysis of the silicon-alkoxy (Si-OR) bonds to form silanol (Si-OH) groups. This reaction is typically catalyzed by an acid or a base.

Si(OCH₂CH(C₂H₅)C₄H₉)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH(C₂H₅)C₄H₉

-

Condensation: The newly formed silanol groups are reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds, which results in the formation of a three-dimensional silica network.[1] This step releases alcohol as a byproduct.

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The bulky 2-ethylhexoxy substituents provide significant steric hindrance, which slows down the rates of both hydrolysis and condensation.[1] This reduced reactivity is advantageous in applications that require a longer pot life or more controlled gelation, allowing for more precise manipulation of the final material's properties.[1] The hydrolysis rate of alkoxysilanes is generally related to the steric bulk of the alkoxy groups, with larger groups leading to slower reaction rates.

Key Applications

The unique properties of this compound make it suitable for a variety of applications:

-

Hydrophobic Coatings: The long, branched alkyl chains of the 2-ethylhexoxy groups impart a high degree of hydrophobicity to the resulting silica network. This makes TEHOS an excellent precursor for creating water-repellent and anti-corrosion coatings on various substrates.

-